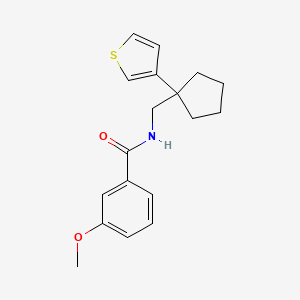

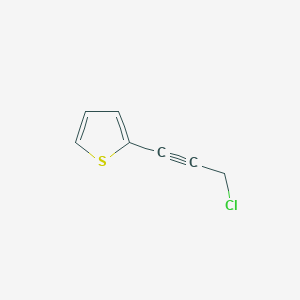

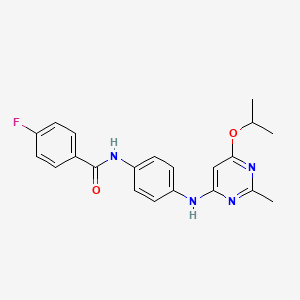

![molecular formula C13H17ClF3NO B2899835 4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride CAS No. 1385696-80-9](/img/structure/B2899835.png)

4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride” is an organic intermediate . It is a compound that contains a trifluoromethyl group (-CF3), which is a common functional group in many pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Chemical Reactions Analysis

The thermal behavior of fluoxetine hydrochloride, a compound with a similar trifluoromethylphenyl group, has been studied. It was found that fluoxetine decomposes after melting, releasing 4-trifluoromethylphenol and methylamine .Wissenschaftliche Forschungsanwendungen

4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride has been used as a surfactant in a variety of scientific research applications. It has been used to study the interactions between proteins and lipids, as well as to study the interactions between proteins and other biomolecules. It has also been used to stabilize proteins in solution and to study the structure and function of proteins. In addition, this compound has been used to study the mechanism of action of drugs, as well as to study the structure and function of enzymes.

Wirkmechanismus

Target of Action

The compound, 4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride, is an aromatic ether . It is structurally similar to (S)-Fluoxetine , a selective serotonin reuptake inhibitor (SSRI). Therefore, it is plausible that this compound may also target the serotonin transporter, which plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation .

Mode of Action

This inhibition increases the amount of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Biochemical Pathways

The compound likely affects the serotonergic pathway, given its potential role as a serotonin reuptake inhibitor. By increasing the concentration of serotonin in the synaptic cleft, it can enhance the downstream effects of serotonin signaling. These effects can include mood elevation and alleviation of depressive symptoms .

Pharmacokinetics

(S)-Fluoxetine is well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The compound’s potential action as a serotonin reuptake inhibitor would result in increased serotonin levels in the synaptic cleft. This increase can enhance serotonergic neurotransmission, potentially leading to mood elevation and alleviation of depressive symptoms . Additionally, some derivatives of this compound have shown significant analgesic activity .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantages of using 4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride in laboratory experiments are its low toxicity and high solubility in water. In addition, this compound is able to form hydrogen bonds with the hydrophobic regions of proteins and other molecules, which allows it to stabilize the molecules in solution. However, this compound has some limitations for use in laboratory experiments, such as its low solubility in organic solvents and its tendency to form complexes with other molecules.

Zukünftige Richtungen

There are several potential future directions for 4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride research. One potential direction is to further investigate its potential applications in drug development and delivery. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Furthermore, this compound could be studied for its potential to reduce the risk of cancer and other diseases. Finally, further research could be conducted to explore its potential as a stabilizing agent for proteins and other biomolecules.

Synthesemethoden

4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride can be synthesized through a multi-step reaction process. The first step involves the reaction of trifluoromethyl phenol with 4-chlorobutyl isocyanate to form the intermediate 4-chloro-3-(trifluoromethyl)phenylmethyl isocyanate. This intermediate is then reacted with an amine, such as triethylamine, to form the desired product, this compound. This reaction is typically carried out in a polar solvent, such as dimethylformamide (DMF), and is catalyzed by a base, such as potassium carbonate.

Eigenschaften

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)9-12(17)4-6-18-7-5-12;/h1-3,8H,4-7,9,17H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWPNJVFFBNIEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

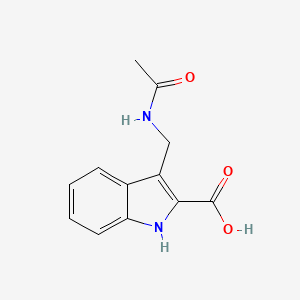

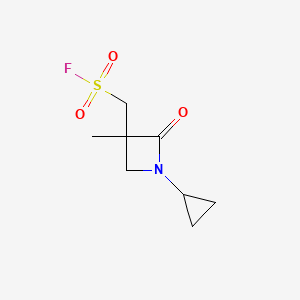

![1-(3,4-Dimethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2899760.png)

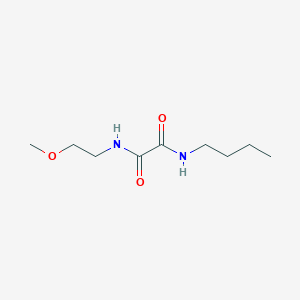

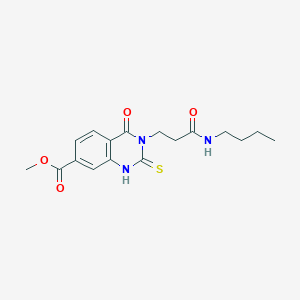

![2-(2-(4-fluorophenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2899765.png)

![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/no-structure.png)

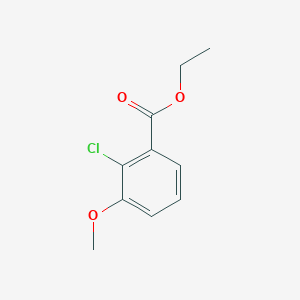

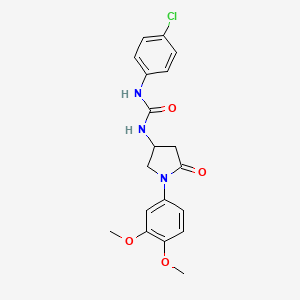

![3-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2899772.png)